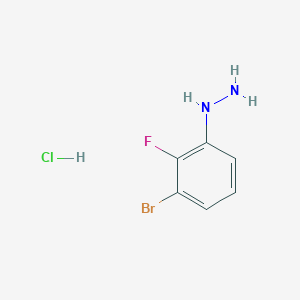
tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H19N3O2·HCl. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Hydrazine Reaction: The compound can be synthesized by reacting tert-butyl chloroformate with 3-hydrazinylcyclobutylamine under controlled conditions.
Hydrochloride Formation: The resulting carbamate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Purification: The final product is purified using crystallization techniques to separate the desired diastereomers from any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carbonyl compounds and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
Tert-butyl N-(3-hydroxycyclobutyl)carbamate: A related compound with a hydroxyl group instead of a hydrazine group.
Tert-butyl N-(3-aminocyclobutyl)carbamate: A compound with an amino group instead of a hydrazine group.
Uniqueness: Tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
2408968-54-5 |
|---|---|
Fórmula molecular |
C9H20ClN3O2 |
Peso molecular |
237.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



